molecular formula C28H24N4O3P2 B4329282 diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate

diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate

Cat. No.: B4329282
M. Wt: 526.5 g/mol
InChI Key: VECZGWIBACEIFA-UHFFFAOYSA-N
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Description

Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate is a complex organophosphorus compound It is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate typically involves the reaction of pyrimidine derivatives with phosphoranylidene compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and organophosphorus compounds. Examples include:

Uniqueness

What sets diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate apart is its unique combination of a pyrimidine ring with a phosphoranylidene group. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[diphenoxyphosphorylimino(diphenyl)-λ5-phosphanyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3P2/c33-37(34-24-14-5-1-6-15-24,35-25-16-7-2-8-17-25)32-36(26-18-9-3-10-19-26,27-20-11-4-12-21-27)31-28-29-22-13-23-30-28/h1-23H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECZGWIBACEIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=CC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
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diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
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diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
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diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
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diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
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diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate

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